Ethanol-1,1-d2
Description
Ethanol-1,1-d2 (C₂H₄D₂O) is a deuterated isotopologue of ethanol where two hydrogen atoms at the 1,1-positions (methyl group) are replaced by deuterium (²H or D). Its molecular weight is 48.08 g/mol, and it has a CAS registry number of 1859-09-2 . Structurally, it retains the hydroxyl (-OH) group of ethanol but exhibits distinct physical properties due to isotopic substitution. Deuterium’s higher mass (compared to hydrogen) slightly alters bond strengths and vibrational frequencies, making this compound valuable in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171808 | |
| Record name | Ethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-09-2 | |
| Record name | Ethan-1,1-d2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol-1,1-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1859-09-2 | |
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Preparation Methods
Ruthenium-Catalyzed Hydrogenation
A seminal protocol involves reacting acetic acid or methyl acetate with D₂ at elevated pressures (50 bar) and temperatures (70°C) using a ruthenium-based catalyst, such as carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II). The reaction proceeds in a solvent-free system under inert conditions, achieving quantitative conversion after 16 hours. Nuclear magnetic resonance (NMR) analysis confirms >95% deuterium incorporation at the α-position (C-1) of ethanol. The substrate-to-catalyst ratio (1000:1) and absence of base additives enhance cost efficiency, though scalability requires specialized high-pressure equipment.
Substrate Scope and Selectivity
Patent literature expands this approach to acetates and amides, where deuterium incorporation occurs preferentially at the α-carbon (C-1) over β-positions (C-2). For example, ethyl acetate treated with D₂ and a ruthenium pincer catalyst achieves 70–99% D abundance at C-1, with <5% at the methyl group (C-2). Solvent choice, particularly deuterated tetrahydrofuran (d₈-THF), improves catalyst solubility and reaction homogeneity.
Table 1: Catalytic Deuteration Conditions and Outcomes
| Substrate | Catalyst | D₂ Pressure (bar) | Temperature (°C) | D Incorporation (C-1) |
|---|---|---|---|---|
| Methyl acetate | Ru-hydride complex | 50 | 70 | 95% |
| Acetic acid | Ru pincer complex | 30 | 80 | 99% |
| Ethyl acetate | Rhodium-phosphine complex | 40 | 60 | 85% |
Grignard Reagent-Based Synthesis
Classical organic synthesis routes employing Grignard reagents offer high-purity this compound, albeit with multi-step protocols.
CD₃MgBr and Formaldehyde Condensation
A method described in French research involves condensing deuterated methylmagnesium bromide (CD₃MgBr) with formaldehyde, followed by hydrolysis to yield CD₃CH₂OH. This approach achieves >99% isotopic purity, as confirmed by mass spectrometry. While effective, the requirement for anhydrous conditions and sensitive reagents like CD₃MgBr limits its practicality for large-scale production.
Limitations and Modern Adaptations
The reliance on stoichiometric Grignard reagents generates significant waste, and the use of formaldehyde introduces safety concerns. Recent adaptations propose catalytic variants using nickel or palladium to mediate the coupling of deuterated alkyl halides with carbonyl compounds, though these remain under development.
H/D Exchange with Deuterium Oxide (D₂O)
H/D exchange using D₂O as the deuterium source provides a cost-effective alternative, particularly for partial deuteration.
Ruthenium-Catalyzed Exchange
A patent-pending method utilizes ethanol, D₂O, and a ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) in a co-solvent system (e.g., tetrahydrofuran). The process involves iterative reaction-distillation cycles to remove H₂O byproducts, driving equilibrium toward deuterium incorporation. After three cycles, D abundance at C-1 reaches 99.5%, with <1% at C-2.
Solvent and Kinetic Effects
Deuterated co-solvents like d₈-THF enhance reaction rates by improving catalyst solubility. Kinetic isotope effects (KIE) studies reveal that deuteration at C-1 proceeds 50 times faster than at C-2, attributed to the lower activation energy for α-C–H bond cleavage.
Table 2: H/D Exchange Performance Metrics
| Cycle | D₂O:Ethanol Ratio | D Incorporation (C-1) | Residual H₂O (%) |
|---|---|---|---|
| 1 | 3:1 | 70% | 15% |
| 2 | 3:1 | 95% | 5% |
| 3 | 3:1 | 99.5% | <1% |
Comparative Analysis of Methods
Efficiency and Cost
-
Catalytic Deuteration : High efficiency (90–99% yield) but requires expensive D₂ gas and high-pressure reactors.
-
Grignard Synthesis : Exceptional purity (>99%) but low atom economy and high reagent costs.
-
H/D Exchange : Moderate initial cost (uses D₂O) but requires iterative distillation, increasing energy input.
Chemical Reactions Analysis
Types of Reactions: Ethanol-1,1-d2 undergoes similar chemical reactions as non-deuterated ethanol, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to acetaldehyde-d2 using oxidizing agents such as potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: It can be reduced to ethane-d2 using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Major Products Formed:
Oxidation: Acetaldehyde-d2
Reduction: Ethane-d2
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
Metabolic Studies
Ethanol-1,1-d2 is extensively used in metabolic studies to trace the pathways of ethanol metabolism in biological systems. The incorporation of deuterium allows for precise tracking of ethanol during metabolic processes without altering its chemical behavior. For instance, studies have demonstrated that deuterated ethanol can be used to assess the kinetics of ethanol metabolism in liver tissues, providing insights into enzyme activity and metabolic rates .
Case Study: Alcohol Metabolism in Rodents
In a study examining the effects of ethanol on dopamine neurotransmission, researchers utilized this compound to differentiate between endogenous and exogenous sources of ethanol in rat models. The findings indicated that exposure to this compound altered dopamine receptor function, highlighting its role in understanding addiction mechanisms .
Pharmacokinetics and Drug Interaction Studies
This compound serves as a valuable tool in pharmacokinetic studies to investigate drug interactions involving ethanol. By using deuterated ethanol, researchers can quantify how other substances affect the metabolism of ethanol and vice versa. This application is crucial for understanding potential interactions between alcohol and medications.
Case Study: Ethanol and Dopamine Agonists
Research has shown that this compound can synergistically interact with dopamine agonists to influence synaptic dopamine levels. This interaction is vital for understanding the neurochemical basis of alcohol's effects on the brain .
Environmental and Analytical Chemistry
In environmental science, this compound is employed as a tracer in studies assessing pollution sources and degradation pathways of organic compounds. The isotopic signature of deuterated compounds aids in distinguishing between natural and anthropogenic sources of contamination.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy often utilizes this compound as a solvent or reference standard due to its well-defined spectral properties. The presence of deuterium reduces background signals from protons, enhancing the clarity and resolution of NMR spectra.
Mechanism of Action
The mechanism of action of ethanol-1,1-d2 is similar to that of non-deuterated ethanol. It affects the central nervous system by interacting with various neurotransmitter receptors, including gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors. The presence of deuterium alters the kinetic isotope effects, which can influence the rate of metabolic reactions involving ethanol .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂H₄D₂O
- Boiling Point: Reported as 64.7°C (lower than regular ethanol’s 78.37°C, though this discrepancy may reflect measurement conditions or data source inconsistencies) .
- Density : 0.88 g/cm³ .
- Applications : Used in kinetic isotope effect (KIE) studies, catalysis research, and as an NMR solvent .
Comparison with Similar Compounds
Ethanol-1,1-d2-OD
- Structure : Contains deuterium at both the 1,1-positions and the hydroxyl group (-OD instead of -OH).
- Molecular Formula : C₂H₄D₂O (with D substitution in -OD).
- Applications : Enhances isotopic labeling precision in NMR, particularly for tracking hydrogen/deuterium exchange in biochemical systems .
- Key Difference : The -OD group increases acidity compared to -OH, affecting reaction kinetics in acid-catalyzed processes .
Ethanol-1,2,2,2-d4
- Structure : Four deuterium atoms replace hydrogens at the 1,2,2,2-positions.
- Molecular Formula : C₂D₄H₂O.
- Applications : Provides enhanced isotopic contrast in mass spectrometry and metabolic tracing due to higher deuterium content .
- Key Difference: Increased molecular weight (50.11 g/mol) and altered solubility compared to this compound.
2,2,2-Trifluorothis compound
- Structure : Combines deuterium at the 1,1-positions with a trifluoromethyl (-CF₃) group.
- Molecular Formula : C₂HD₂F₃O.
- Applications : Used in studies of solvent polarity effects and as a strong hydrogen-bond disruptor.
- Key Difference: The electron-withdrawing -CF₃ group significantly increases acidity (pKa ~12.4 vs. ethanol’s ~16) and alters solubility .
1,1-Ethanediol
- Structure : A diol with two hydroxyl groups at the 1,1-positions (HO-CH₂-CH₂-OH).
- Molecular Formula : C₂H₆O₂.
- Applications : Serves as a chelating agent or crosslinker in polymer chemistry.
- Key Difference: The presence of two hydroxyl groups enhances hydrogen bonding and reactivity in condensation reactions, unlike mono-alcohols like this compound .
Data Table: Comparative Analysis
*Note: The reported boiling point for this compound (64.7°C) conflicts with typical deuterium effects; further validation is needed .
Mechanistic and Functional Differences
Kinetic Isotope Effects (KIE)
- This compound exhibits a primary KIE in reactions involving C-H bond cleavage due to the stronger C-D bond (∼5–10× slower than C-H) . For example, in catalytic dehydrogenation over NiAu alloys, deuterated ethanol reduces reaction rates, providing insights into rate-determining steps .
Solvent Properties
- Fluorinated analogs like 2,2,2-Trifluorothis compound are highly polar, making them suitable for stabilizing charged intermediates in organic synthesis .
Biological Activity
Ethanol-1,1-d2, a deuterated form of ethanol, is of significant interest in pharmacological and biochemical research due to its unique isotopic labeling. This compound is utilized to study the biological activity of ethanol and its interactions within biological systems. This article provides an in-depth examination of the biological activity associated with this compound, including its effects on dopaminergic signaling, antioxidant properties, and potential therapeutic applications.
This compound has been shown to influence dopaminergic signaling pathways. Research indicates that ethanol can induce the translocation of protein kinase C (PKC) isoforms in neural cells, particularly those expressing dopamine D2 receptors (D2R). When combined with D2R agonists, this compound enhances the translocation of delta and epsilon PKC through a shared pathway that involves phospholipase C (PLC) activity and diacylglycerol production. This suggests that low concentrations of this compound can synergistically amplify dopaminergic signaling in specific neuronal populations, such as those in the nucleus accumbens .
Antioxidant Activity
The antioxidant properties of this compound have been explored through various studies. A comparative analysis of different solvent extracts revealed that ethanol extracts possess significant antioxidant capabilities as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for ethanol extracts were found to be notably low, indicating a strong scavenging ability against free radicals. For instance, the IC50 values for aqueous and methanolic extracts were reported at 2.4 mg/mL and 2.51 mg/mL respectively .
Table 1: Antioxidant Activity Comparison
| Extract Type | IC50 (mg/mL) |
|---|---|
| Ethanol Aqueous Extract | 2.4 |
| Methanol Aqueous Extract | 2.51 |
Case Studies and Research Findings
Several studies have highlighted the implications of this compound in understanding alcohol's effects on behavior and physiology:
- Dopamine Reward Pathway : A study demonstrated that this compound alters the conditioned place preference associated with dopamine D2 receptor activity. This research suggests that deuterated ethanol may provide insights into the mechanisms underlying alcohol reward and addiction .
- Neurotransmitter Interaction : Further investigations into how this compound interacts with neurotransmitter systems reveal its potential role in modifying synaptic transmission and affecting behavioral outcomes related to alcohol consumption.
Q & A
Q. How does isotopic substitution in Ethanol-1,1-d₂ affect its spectroscopic properties compared to non-deuterated ethanol?
Deuterium substitution alters nuclear spin properties, making Ethanol-1,1-d₂ particularly useful in NMR spectroscopy. For example, the absence of proton signals at the 1,1-position simplifies spectral interpretation in kinetic studies. Researchers should use high-field NMR (≥400 MHz) to resolve deuterium-induced splitting patterns and quantify isotopic enrichment . Infrared (IR) spectroscopy can further validate structural changes, as C-D stretching vibrations (~2100–2200 cm⁻¹) differ from C-H (~2800–3000 cm⁻¹) .
Q. What experimental protocols ensure accurate synthesis of Ethanol-1,1-d₂ for isotopic labeling studies?
Key steps include:
- Deuterium Source Purity : Use ≥99.8% D₂O or deuterated reagents to minimize isotopic contamination.
- Reaction Monitoring : Track deuterium incorporation via gas chromatography-mass spectrometry (GC-MS) or ²H NMR.
- Purification : Distill under inert atmosphere to avoid proton exchange with ambient moisture .
Q. How should researchers design controls to account for kinetic isotope effects (KIEs) in Ethanol-1,1-d₂ reactions?
Include parallel experiments with non-deuterated ethanol to isolate isotope effects. For enzyme-catalyzed reactions, measure turnover rates (kₐᵦₛ) under identical conditions and calculate KIE as k_H/k_D. Statistical analysis (e.g., Student’s t-test) should confirm significance of observed differences .
Advanced Research Questions
Q. What statistical and experimental design frameworks resolve contradictions in Ethanol-1,1-d₂ reactivity data across studies?
Apply principal contradiction analysis to identify dominant variables (e.g., solvent polarity, temperature) influencing discrepancies . Use Box-Behnken response surface methodology (RSM) to systematically vary factors (e.g., reactant ratio, stirring speed) and model nonlinear interactions, as demonstrated in pharmaceutical formulation studies . Validate models via ANOVA (p < 0.05) and residual plots .
Q. How can computational chemistry complement experimental data in predicting Ethanol-1,1-d₂’s role in reaction mechanisms?
- Molecular Dynamics (MD) : Simulate deuterium’s impact on hydrogen bonding networks in solvent systems.
- Density Functional Theory (DFT) : Calculate transition-state energetics to explain KIEs in acid-catalyzed dehydration. Compare computed isotopic shifts (ΔG‡) with experimental Arrhenius parameters for validation .
Q. What advanced analytical techniques validate isotopic purity and positional specificity in Ethanol-1,1-d₂?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂H₄D₂O) with ≤2 ppm mass error.
- ²H NMR Coupling Analysis : Detect undesired deuteration at non-target positions (e.g., 1,2-d₂ isomers) via J-D coupling constants .
- Isotope Ratio Monitoring (IRM) : Quantify D/H ratios with precision ≤0.1‰ using gas-source isotope-ratio mass spectrometry .
Methodological Best Practices
- Data Presentation : Follow IUPAC guidelines for isotopic notation and SI units. Raw NMR/GC-MS datasets should be archived in appendices, with processed data (e.g., integration values, calibration curves) in main text tables .
- Error Analysis : Report uncertainties in isotopic enrichment (±0.5%) and reaction yields (±2σ) using propagation of error formulas .
- Literature Review : Prioritize peer-reviewed studies using deuterated analogs in similar systems (e.g., solvent effects in SN2 reactions). Cross-reference PubChem entries (CID 702) for physicochemical data .
Contradiction Management in Published Studies
When conflicting data arise (e.g., variable KIEs in oxidation reactions):
Replicate Conditions : Ensure identical pH, catalyst loading, and temperature.
Sensitivity Analysis : Identify variables with the greatest impact on outcomes using Monte Carlo simulations.
Meta-Analysis : Pool datasets from multiple studies to assess overall trends via mixed-effects models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
